2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide
Overview
Description
The compound “2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide” is a complex organic molecule. It contains an amide group (-CONH2), a secondary amine group (-NH-), and a tetrahydro-2H-thiopyran ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydro-2H-thiopyran ring, a secondary amine, and an amide group. The presence of these functional groups would likely confer specific chemical properties to the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide and amine groups could result in the formation of hydrogen bonds, affecting its solubility and reactivity .Scientific Research Applications
Opioid Kappa Agonists
- A study by Barlow et al. (1991) explored the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides and their evaluation as opioid kappa agonists. They found that certain compounds in this series exhibited potent naloxone-reversible analgesic effects in a mouse model, demonstrating their potential as opioid kappa agonists (Barlow et al., 1991).
Anticancer Agents
- Research by Evren et al. (2019) focused on the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, including variants similar to 2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide, and their evaluation as anticancer agents. They reported that some of these compounds demonstrated selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019).
Cyclization Reactions
- Matrosova et al. (1991) investigated the cyclization reactions of nitriles, including derivatives similar to this compound, for the synthesis of various compounds. Their work contributes to the understanding of chemical processes involving these types of compounds (Matrosova et al., 1991).
Optically Active Compounds
- Katritzky et al. (2002) described the synthesis of optically active tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones using (2S)-2-amino-2-substituted-N-(4-nitrophenyl)acetamides. This research highlights the use of similar compounds in creating optically active molecules, which have various applications in scientific research (Katritzky et al., 2002).
Anticonvulsant Properties
- A study by Camerman et al. (2005) on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed their potential anticonvulsant properties. They analyzed the stereochemical aspects of these compounds, which could be relevant to similar structures like this compound (Camerman et al., 2005).
Anti-Diabetic Agents
- Abbasi et al. (2020) synthesized a series of S-substituted acetamides derivatives and evaluated them as potential anti-diabetic agents. This study suggests the broader applications of acetamide derivatives in the treatment of diabetes (Abbasi et al., 2020).
Properties
IUPAC Name |
2-amino-N-methyl-N-(thian-4-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2OS/c1-10(8(11)6-9)7-2-4-12-5-3-7/h7H,2-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBXODSDAKBPAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCSCC1)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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